NITRO-PAPS DISODIUM SALT

Description

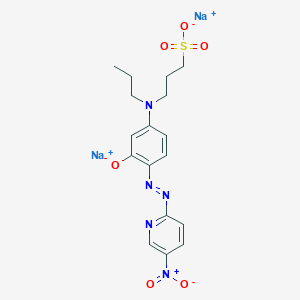

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNYDGHRNNUMAZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5Na2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433302 |

Source

|

| Record name | Nitro-paps | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115408-94-1 |

Source

|

| Record name | Nitro-paps | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamic acid, N-[3-[3-hydroxy-4-[2-(5-nitro-2-pyridinyl)diazenyl]phenyl]propyl]-N-propyl-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of NITRO-PAPS Disodium Salt: A Chromogenic Workhorse in Metallomics and Enzymology

Introduction: Unveiling a Key Analytical Reagent

In the landscape of modern biochemical and clinical research, the demand for sensitive, reliable, and efficient analytical methods is paramount. NITRO-PAPS disodium salt, chemically known as 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-3-sulfopropylamino)phenol disodium salt, has emerged as a important chromogenic reagent. Its utility spans the precise quantification of metal ions to the intricate analysis of enzymatic activities. This technical guide provides an in-depth exploration of the core applications of NITRO-PAPS, delving into the mechanistic principles, providing detailed experimental protocols, and offering insights into the practical advantages and limitations of its use. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for leveraging the full potential of NITRO-PAPS in a research setting.

Core Principle: The Chromogenic Transformation

At its heart, the functionality of NITRO-PAPS lies in its ability to undergo a distinct color change upon interaction with specific analytes. This property is primarily driven by the formation of coordination complexes with divalent metal ions. The resulting complex exhibits a significant shift in its maximum absorbance wavelength, allowing for quantitative analysis using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis of highly sensitive colorimetric assays.

Application I: Quantitative Determination of Divalent Metal Ions

A primary application of NITRO-PAPS is in the determination of serum and other biological sample concentrations of key divalent metal ions, most notably iron (Fe²⁺) and zinc (Zn²⁺).

Mechanism of Action: Chelation and Color Formation

NITRO-PAPS acts as a chelating agent, a molecule that can form several bonds to a single metal ion. The NITRO-PAPS molecule possesses multiple nitrogen and oxygen atoms that can donate lone pairs of electrons to form coordinate covalent bonds with a central metal ion. This binding event alters the electronic configuration of the chromophore, leading to the formation of a stable, colored complex.[1] The selectivity for specific metal ions can be fine-tuned by controlling the pH of the reaction and by the inclusion of masking agents that prevent interference from other ions.[1][2]

Caption: Chelation of a metal ion by NITRO-PAPS to form a colored complex.

Experimental Protocol: Determination of Serum Iron

This protocol outlines a typical procedure for the colorimetric determination of serum iron using NITRO-PAPS.

1. Principle: In an acidic medium, ferric iron (Fe³⁺) is dissociated from its carrier protein, transferrin. A reducing agent, such as thiourea, then reduces the ferric iron to its ferrous form (Fe²⁺). The ferrous ions subsequently react with NITRO-PAPS to form a highly specific colored complex, the absorbance of which is measured.[3]

2. Reagents and Materials:

-

Reagent R: A solution containing guanidine hydrochloride (to denature proteins), a reducing agent (e.g., thiourea), and NITRO-PAPS in an acidic buffer (pH ~4.8).[3]

-

Iron Standard: A solution of known iron concentration.

-

Sample: Fresh, non-hemolyzed serum is preferred. Heparinized plasma may also be used.[3]

-

Spectrophotometer capable of measuring absorbance at or near 580 nm.

-

Cuvettes with a 1 cm light path.

-

Incubator or water bath.

3. Step-by-Step Procedure:

-

Sample Preparation: Serum or plasma should be separated from blood cells as soon as possible. Samples are stable for several days when stored at 2-8°C.[3]

-

Assay Setup: Prepare three cuvettes: a blank, a standard, and a sample.

-

Reagent Addition:

-

To the blank cuvette, add 100 µL of deionized water and 1000 µL of Reagent R.

-

To the standard cuvette, add 100 µL of the Iron Standard and 1000 µL of Reagent R.

-

To the sample cuvette, add 100 µL of the serum sample and 1000 µL of Reagent R.

-

-

Incubation: Mix the contents of each cuvette and incubate for 5 minutes at 37°C or 10 minutes at room temperature (20-25°C).[3]

-

Measurement: Read the absorbance (A) of the standard and the sample against the reagent blank at approximately 582 nm. The final color is typically stable for at least one hour.[3]

-

Calculation: The iron concentration in the sample is calculated using the following formula:

-

Iron Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

-

Quantitative Data for Iron Assay:

| Parameter | Value | Reference |

| Wavelength | ~582 nm | [3] |

| Linearity | Up to 400 µg/dL | [3] |

| Within-run Precision (CV) | 0.7-2.9% | [2] |

| Between-run Precision (CV) | 1.1-3.6% | [2] |

Experimental Protocol: Determination of Serum Zinc

This protocol describes a method for the colorimetric determination of zinc in serum or urine.

1. Principle: In an alkaline medium, zinc reacts with NITRO-PAPS to form a purple-colored complex. The intensity of this complex is directly proportional to the zinc concentration.[4]

2. Reagents and Materials:

-

Buffer Reagent (L1): Borate buffer (pH ~8.2) containing masking agents like salicylaldoxime and dimethylglyoxime to prevent interference from other metal ions.[4]

-

Color Reagent (L2): A solution of NITRO-PAPS.[4]

-

Zinc Standard: A solution of known zinc concentration.

-

Sample: Serum, heparinized plasma, or urine.

-

Spectrophotometer.

3. Step-by-Step Procedure:

-

Working Reagent Preparation: Prepare the working reagent by mixing the Buffer Reagent (L1) and the Color Reagent (L2) in a 4:1 ratio. This working reagent is stable for at least two weeks when stored at 2-8°C.[4]

-

Assay Setup: Set up blank, standard, and sample reactions.

-

Reagent Addition: Add the appropriate volumes of sample, standard, or blank and the working reagent according to the manufacturer's instructions.

-

Incubation: Incubate the reactions for a specified time at a controlled temperature (e.g., 5 minutes at 37°C).

-

Measurement: Measure the absorbance of the standard and sample against the reagent blank at approximately 575 nm.

-

Calculation: Calculate the zinc concentration in the sample using a formula similar to that for the iron assay.

Quantitative Data for Zinc Assay:

| Parameter | Value | Reference |

| Wavelength | ~575 nm | [5] |

| Linearity | Up to 1000 µg/dL | [6] |

| Within-run Precision (CV) | 1.6-2.3% | [5] |

| Between-run Precision (CV) | 1.8-5.2% | [5] |

Application II: A Chromogenic Substrate in Coupled Enzyme Assays

Beyond its direct role in metal ion quantification, NITRO-PAPS can serve as a chromogenic substrate in coupled enzyme assays, a notable example being the measurement of sulfotransferase (SULT) activity.

Mechanism of Action: The Sulfotransferase Assay

Sulfotransferases are enzymes that catalyze the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. In this coupled assay system, a related compound, p-nitrophenyl sulfate (pNPS), is used as the sulfonate donor. The sulfotransferase of interest transfers the sulfonate group from pNPS to 3',5'-diphosphate (PAP), regenerating PAPS. This reaction also releases p-nitrophenolate (pNP), a colored product that can be monitored spectrophotometrically.[7] While NITRO-PAPS itself is not the direct substrate here, its structural and chromogenic properties are highly relevant to the class of compounds used in these assays. The principle relies on the enzymatic generation of a chromogenic product.[8]

Caption: Coupled assay for sulfotransferase activity using pNPS.

Experimental Protocol: General Principle for a pNPS-based Sulfotransferase Assay

This protocol describes the general principle of a continuous spectrophotometric assay for phenol sulfotransferases.

1. Principle: The assay measures the activity of a sulfotransferase by monitoring the production of p-nitrophenolate (pNP) at its maximum absorbance wavelength (around 401 nm). The enzyme catalyzes the transfer of a sulfuryl group from p-nitrophenyl sulfate (pNPS) to adenosine 3',5'-diphosphate (PAP), regenerating the active sulfonate donor PAPS and producing the colored pNP. The rate of pNP formation is directly proportional to the sulfotransferase activity.[7]

2. Reagents and Materials:

-

Purified sulfotransferase enzyme.

-

p-Nitrophenyl sulfate (pNPS) solution.

-

Adenosine 3',5'-diphosphate (PAP) solution.

-

Reaction buffer of appropriate pH.

-

Spectrophotometer capable of measuring absorbance at ~401 nm.

3. Step-by-Step Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, PAP, and the sulfotransferase enzyme.

-

Initiation of Reaction: Initiate the reaction by adding a specific concentration of pNPS to the cuvette.

-

Continuous Monitoring: Immediately begin monitoring the increase in absorbance at ~401 nm over time.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of pNP.

Advantages, Limitations, and Troubleshooting

Advantages:

-

High Sensitivity: NITRO-PAPS assays can detect low concentrations of metal ions, with molar absorptivity values being quite high for the metal complexes.[2][5]

-

Simplicity and Speed: These colorimetric assays are generally straightforward to perform and can be completed relatively quickly.[3][4]

-

Cost-Effectiveness: Compared to more complex analytical techniques like atomic absorption spectrometry, NITRO-PAPS assays are often more economical.

-

Adaptability to High-Throughput Screening: The use of microwell plates can reduce sample and reagent volumes and allows for the simultaneous analysis of multiple samples.[5]

Limitations:

-

Interference: Other metal ions can potentially interfere with the assay. While masking agents are used to minimize this, careful validation is necessary for complex sample matrices.[2]

-

Sample Quality: Hemolysis in blood samples can interfere with the accuracy of the results.[3]

-

Contamination: Assays for trace metals are highly susceptible to contamination from glassware and other laboratory equipment. The use of disposable, metal-free plasticware is often recommended.[3]

Troubleshooting:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Color Development | - Inactive or expired reagents.- Incorrect pH of the reaction buffer.- Presence of chelating agents (e.g., EDTA) in the sample. | - Check the expiration dates of all reagents.- Verify the pH of the buffer.- Ensure sample collection tubes do not contain interfering anticoagulants. |

| High Background Absorbance | - Turbid reagents or samples.- Contaminated glassware.- Hemolyzed samples. | - Centrifuge reagents and samples to remove any particulate matter.- Use acid-washed or disposable plasticware.- Use fresh, non-hemolyzed samples. |

| Poor Reproducibility | - Inaccurate pipetting.- Temperature fluctuations during incubation.- Inconsistent incubation times. | - Calibrate pipettes regularly.- Use a calibrated incubator or water bath.- Ensure precise timing of all incubation steps. |

Conclusion: A Versatile Tool for the Modern Laboratory

This compound stands as a testament to the enduring power of chromogenic reagents in scientific research. Its ability to form intensely colored complexes with metal ions provides a robust and accessible method for their quantification in biological samples. Furthermore, the principles underlying its chromogenic properties are leveraged in sophisticated coupled enzyme assays, enabling the study of important enzyme families like sulfotransferases. By understanding the fundamental mechanisms, adhering to meticulous protocols, and being aware of its inherent advantages and limitations, researchers can effectively employ NITRO-PAPS as a valuable tool in their analytical arsenal, contributing to advancements in diagnostics, drug development, and our fundamental understanding of biological processes.

References

-

Medichem Middle East. Iron (Nitro - PAPS). [Link]

-

SBio. ZINC KIT. [Link]

-

Chapman, E., et al. (2010). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry, 398(2), 639-648. [Link]

-

Petrotchenko, E. V., et al. (2009). para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS. Journal of Biological Chemistry, 284(43), 29559-29567. [Link]

-

Makino, T. (1991). A sensitive, direct colorimetric assay of serum zinc using nitro-PAPS and microwell plates. Clinica Chimica Acta, 197(3), 209-220. [Link]

-

Makino, T., Kiyonaga, M., & Kina, K. (1988). A sensitive, direct colorimetric assay of serum iron using the chromogen, nitro-PAPS. Clinica Chimica Acta, 171(1), 19-27. [Link]

-

Interchim. Metals indicators. [Link]

-

Li, Y., & Lippard, S. J. (2021). The Biologically Relevant Coordination Chemistry of Iron and Nitric Oxide: Electronic Structure and Reactivity. Chemical Reviews, 121(24), 14895-14963. [Link]

-

Xu, Z., et al. (2003). Quantitative Determination of Metallic Iron Content in Steel-Making Slag. Journal of Minerals & Materials Characterization & Engineering, 2(1), 65-70. [Link]

-

Wang, Z., et al. (2020). Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals. Nanomaterials, 10(1), 89. [Link]

-

Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

-

Mascia Brunelli S.p.A. ZINC. [Link]

-

Hsu, H. F., et al. (2018). Coordination-triggered NO release from a dinitrosyl iron complex leads to anti-inflammatory activity. Chemical Science, 9(12), 3234-3239. [Link]

-

Zhang, Y., et al. (2019). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. Microchimica Acta, 186(3), 133. [Link]

-

Paul, T., et al. (2011). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry, 401(5), 1523-1538. [Link]

-

Boster Biological Technology. Immunohistochemistry Troubleshooting Handbook. [Link]

-

Gurer-Orhan, H., & Suzen, S. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 143. [Link]

-

Sorachim. Zinc - Color 5 Br-PAPS. [Link]

-

ResearchGate. Iron: Inorganic & Coordination Chemistry. [Link]

-

Cook, P. F., & Chen, G. (2009). para-Nitrophenyl sulfate activation of human sulfotransferase 1A1 is consistent with intercepting the E·PAP complex and reformation of E·PAPS. The Journal of Biological Chemistry, 284(43), 29559-29567. [Link]

-

Lafarga, T., et al. (2024). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. Food & Function, 15(1), 18-35. [Link]

-

Bollella, P., et al. (2019). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. Microchimica Acta, 186(3), 133. [Link]

-

Plietker, B. (2008). Iron Complexes in Organic Chemistry. In Iron Catalysis in Organic Chemistry (pp. 1-26). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Genuine Biosystem. N BIO – ZINC. [Link]

-

Dehen, C. J., et al. (2011). Chemistry of Nitrosyl Iron Complexes Supported by a β-Diketiminate Ligand. Inorganic Chemistry, 50(4), 1345-1354. [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. A sensitive, direct colorimetric assay of serum iron using the chromogen, nitro-PAPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medichem-me.com [medichem-me.com]

- 4. sbspl.com.sg [sbspl.com.sg]

- 5. A sensitive, direct colorimetric assay of serum zinc using nitro-PAPS and microwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gest.joyadv.it [gest.joyadv.it]

- 7. para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Principle of Action of NITRO-PAPS DISODIUM SALT

For researchers, scientists, and drug development professionals, the precise quantification of metal ions is a cornerstone of analytical chemistry. Among the myriad of available techniques, spectrophotometric analysis using chromogenic reagents remains a widely adopted, robust, and cost-effective method. This guide provides a comprehensive exploration of NITRO-PAPS DISODIUM SALT, a highly sensitive pyridylazo dye, focusing on its core principle of action, practical applications, and the underlying chemical rationale for its use in quantitative analysis.

Introduction to this compound: A High-Performance Chromogenic Agent

This compound, chemically known as 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, disodium salt, is a water-soluble organic dye that has gained prominence as a sensitive chromogenic reagent for the spectrophotometric determination of various metal ions.[1] Its utility is particularly well-documented in clinical chemistry for the quantification of trace metals such as iron and zinc in biological fluids.[2] The principle of its action is rooted in its ability to form stable, intensely colored complexes with metal ions in solution. The intensity of the color produced is directly proportional to the concentration of the metal ion, a relationship that is elegantly quantified using spectrophotometry.

The Molecular Architecture: A Fusion of Functionality

The efficacy of NITRO-PAPS as a chromogenic agent is a direct consequence of its molecular structure. Several key functional groups work in concert to endow the molecule with its desirable analytical properties.

Key Structural Features:

-

Pyridylazo Moiety: This is the core chromophore of the molecule, responsible for its inherent color and its ability to undergo a significant color change upon complexation with a metal ion. The pyridine ring and the azo group (-N=N-) are key players in the coordination of the metal ion.

-

Phenolic Group: The hydroxyl (-OH) group on the phenol ring is another critical site for metal chelation. Its deprotonation is often a prerequisite for complex formation, making the pH of the reaction medium a crucial parameter.

-

Nitro Group (-NO2): This electron-withdrawing group enhances the acidity of the phenolic proton, facilitating its dissociation and subsequent complexation. It also influences the spectral properties of both the free ligand and the metal complex.

-

Sulfopropylamino Group: This bulky, water-soluble group imparts high aqueous solubility to the molecule, a significant advantage for assays conducted in aqueous media. It also plays a role in the stability and spectral characteristics of the resulting metal complex.

The Principle of Action: A Symphony of Coordination Chemistry and Spectrophotometry

The fundamental principle behind the use of NITRO-PAPS is the formation of a stable, colored chelate complex with a target metal ion. This process can be broken down into several key steps:

-

-

The nitrogen atom of the pyridine ring.

-

One of the nitrogen atoms of the azo group.

-

The oxygen atom of the phenolic hydroxyl group, following deprotonation.[1]

This three-point attachment forms a stable, five-membered chelate ring structure, which is thermodynamically favorable.

-

-

Chromogenic Shift: The formation of this metal complex induces a significant change in the electronic structure of the pyridylazo chromophore. This alteration in the distribution of electrons within the molecule leads to a shift in the wavelength of maximum absorbance (λmax) to a longer wavelength (a bathochromic or red shift) and a marked increase in the molar absorptivity. This results in a distinct color change that is visually apparent and, more importantly, precisely measurable.

-

Spectrophotometric Quantification: The relationship between the absorbance of the colored complex and the concentration of the metal ion is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε (epsilon) is the molar absorptivity of the complex (in L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the metal-NITRO-PAPS complex (in mol L⁻¹)

By measuring the absorbance of the solution at the λmax of the complex, and with a known molar absorptivity, the concentration of the metal ion can be accurately determined.

-

Below is a diagram illustrating the proposed coordination of a divalent metal ion (M²⁺) with the NITRO-PAPS molecule.

Practical Application: A Generalized Protocol for Metal Ion Quantification

While specific assay conditions will vary depending on the analyte and the sample matrix, the following generalized protocol provides a robust framework for the spectrophotometric determination of a metal ion using NITRO-PAPS.

4.1. Reagent Preparation (Self-Validating System)

-

NITRO-PAPS Stock Solution (e.g., 1 mM): Accurately weigh the required amount of this compound and dissolve it in high-purity deionized water. Store this solution protected from light and refrigerated. The stability of the solution should be periodically checked by measuring its absorbance at its λmax.

-

Buffer Solution: The choice of buffer is critical to maintain the optimal pH for complex formation. The specific pH will depend on the metal ion being analyzed. For example, a slightly acidic to neutral pH is often employed. The buffer components should be chosen carefully to avoid any interaction with the metal ion or NITRO-PAPS.

-

Metal Standard Stock Solution (e.g., 1000 ppm): Use a certified atomic absorption standard or prepare by dissolving a high-purity salt of the metal in deionized water with a trace amount of acid to prevent hydrolysis.

-

Working Standard Solutions: Prepare a series of dilutions from the stock standard to create a calibration curve. The concentration range should bracket the expected concentration of the analyte in the samples.

-

Masking Agent Solution (if required): Prepare a solution of the appropriate masking agent to eliminate interference from other metal ions. The choice of masking agent is crucial for the selectivity of the assay.[3]

4.2. Experimental Workflow

The following workflow outlines the key steps in a typical NITRO-PAPS assay.

4.3. Step-by-Step Methodology

-

Blank Preparation: To a suitable vessel, add the buffer solution, masking agent (if used), and deionized water in the same volumes as will be used for the samples and standards. Then add the NITRO-PAPS solution. This will serve as the zero point for the spectrophotometer.

-

Standard Preparation: In a series of vessels, add the buffer solution, masking agent (if used), and a known volume of each working standard solution. Add the NITRO-PAPS solution, mix well, and allow for color development.

-

Sample Preparation: To a vessel, add the buffer solution, masking agent (if used), and a known volume of the sample. Add the NITRO-PAPS solution, mix well, and allow for color development.

-

Incubation: Allow all solutions to stand for a predetermined amount of time to ensure complete complex formation and color development. This time should be optimized for the specific metal ion and reaction conditions.

-

Spectrophotometric Measurement: Set the spectrophotometer to the λmax of the metal-NITRO-PAPS complex. Zero the instrument using the blank solution. Measure the absorbance of each standard and sample.

-

Data Analysis: Plot a calibration curve of absorbance versus the concentration of the standards. The curve should be linear over the tested range. Use the equation of the line from the linear regression to calculate the concentration of the metal ion in the unknown samples.

Key Performance Characteristics and Quantitative Data

The analytical performance of NITRO-PAPS is characterized by several key parameters, which are summarized in the table below. It is important to note that these values can be influenced by the specific experimental conditions.

| Parameter | Typical Value/Range | Significance |

| Molar Absorptivity (ε) | 1 x 10⁴ - 1.5 x 10⁵ L mol⁻¹ cm⁻¹ | A high molar absorptivity indicates a high sensitivity of the assay. |

| Wavelength of Max. Absorbance (λmax) | 550 - 600 nm | The wavelength at which the absorbance of the complex is measured for maximum sensitivity. |

| Optimal pH Range | Varies with metal ion (typically 4-9) | Crucial for ensuring complete deprotonation of the phenolic group and stable complex formation. |

| Reaction Time | Typically 5-20 minutes | The time required for the color-forming reaction to reach completion. |

| Stability of Complex | Generally stable for at least 1 hour | Ensures that the absorbance readings are consistent and reproducible. |

Mitigating Interferences: The Role of Masking Agents

A common challenge in spectrophotometric analysis is the interference from non-target ions present in the sample matrix that can also react with the chromogenic reagent. The selectivity of a NITRO-PAPS assay can be significantly improved through the use of masking agents. These are reagents that form stable, colorless complexes with the interfering ions, preventing them from reacting with NITRO-PAPS.

Commonly used masking agents in pyridylazo-based assays include:

-

Cyanide: Effective for masking zinc and copper in iron determinations.[2]

-

Thioglycolic Acid: Can be used to mask copper and zinc.

-

Triethanolamine: Often used to mask aluminum and iron.

-

Fluoride: Can be used to mask iron.[1]

The choice and concentration of the masking agent must be carefully optimized to ensure complete masking of interfering ions without affecting the reaction between NITRO-PAPS and the target analyte.

Expanding the Horizon: Applications Beyond the Clinic

While extensively used in clinical chemistry, the high sensitivity and versatility of NITRO-PAPS make it a valuable tool for a broader range of applications, including:

-

Environmental Monitoring: Determination of trace heavy metals such as copper, nickel, and zinc in water and wastewater samples.

-

Industrial Quality Control: Monitoring the concentration of metal ions in various industrial processes and products.

-

Pharmaceutical Analysis: Quantification of metal impurities in drug formulations.

For these applications, appropriate sample preparation techniques, such as acid digestion to break down organic matter and release the metal ions, are often necessary.

Conclusion: A Powerful Tool in the Analytical Scientist's Arsenal

This compound stands as a testament to the enduring power of well-designed chromogenic reagents in modern analytical science. Its principle of action, based on the formation of highly colored metal complexes, provides a simple, sensitive, and reliable method for the quantification of a variety of metal ions. By understanding the underlying coordination chemistry, carefully controlling experimental parameters such as pH, and employing appropriate masking strategies, researchers can harness the full potential of this versatile reagent to achieve accurate and precise analytical results across a spectrum of scientific disciplines.

References

- Abu-Zuhri, A. Z. (1987). Pyridylazo Compounds as Analytical Reagents. A Review.

- Makino, T. (1991). A sensitive, direct colorimetric assay of serum zinc using nitro-PAPS and microwell plates. Clinica Chimica Acta, 197(3), 209-220.

- Schwarzenbach, G., & Flaschka, H. (1969).

- Ueno, K., Imamura, T., & Cheng, K. L. (Eds.). (1992). Handbook of Organic Analytical Reagents. CRC press.

- Yamashita, S., Abe, A., & Noma, A. (1992). Sensitive, direct procedures for simultaneous determinations of iron and copper in serum, with use of 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (nitro-PAPS) as ligand. Clinical chemistry, 38(7), 1373-1375.

- Igwemmar, N. C., Kolawole, S. A., & Okunoye, O. I. (2013). Physical and chemical analysis of some pipe-borne water in an industrial town in Nigeria. International Journal of Scientific & Technology Research, 2(10), 204-207.

- Mote, V. D., & Jadhav, S. A. (2013). Spectrophotometric determination of copper (II) using 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBAT) as an analytical reagent. Journal of Chemical and Pharmaceutical Research, 5(4), 133-137.

- Perrin, D. D. (1979). Stability constants of metal-ion complexes: Part B: Organic ligands. Pergamon Press.

- Ruzicka, J., & Hansen, E. H. (2017). Flow injection analysis. John Wiley & Sons.

- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of analytical chemistry. Cengage learning.

Sources

- 1. journals.najah.edu [journals.najah.edu]

- 2. A sensitive, direct colorimetric assay of serum zinc using nitro-PAPS and microwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to NITRO-PAPS DISODIUM SALT: Properties, Mechanisms, and Applications

Introduction

NITRO-PAPS disodium salt, chemically known as 2-(5-nitro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt, is a highly sensitive and versatile chromogenic reagent.[1][2] Its utility is firmly established in the realm of analytical chemistry, particularly for the spectrophotometric determination of trace metal ions in various biological and environmental samples.[1][3] The vibrant color change that occurs upon chelation with metal ions allows for precise and reproducible quantification, making it an invaluable tool for researchers, clinical chemists, and drug development professionals.[1] This guide provides a comprehensive overview of the chemical and physical properties of NITRO-PAPS, delves into the mechanism of its action, and presents detailed protocols for its application.

Core Chemical Identity

NITRO-PAPS is an azo compound characterized by a pyridylazo group linked to a substituted phenol.[1][2] The presence of a nitro group enhances its chromogenic properties, while the sulfopropylamino substituent imparts water solubility, a crucial feature for its use in aqueous analytical systems.[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for its proper storage, handling, and application in sensitive analytical assays.

| Property | Value | References |

| Chemical Name | 2-(5-Nitro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, disodium salt, dihydrate | [3][4] |

| Synonyms | NITRO-PAPS; 3-[3-HYDROXY-4-(5-NITRO-2-PYRIDYLAZO)-N-PROPYLANILINO]PROPANESULFONIC ACID DISODIUM SALT DIHYDRATE | [5] |

| CAS Number | 143205-66-7 (dihydrate), 115408-94-1 (anhydrous) | [3][4][5] |

| Molecular Formula | C₁₇H₁₉N₅Na₂O₆S·2H₂O (dihydrate) | [3][4] |

| Molecular Weight | 503.45 g/mol (dihydrate), 467.41 g/mol (anhydrous) | [3][4][5] |

| Appearance | Dark green to dark greenish-brown powder | [3][4] |

| Purity | ≥90% | [4][6][7] |

| Solubility | Soluble in water | [3] |

| Storage | 2–8 °C, protected from moisture and light | [4][5][6] |

| Stability | At least one year at 2–8 °C | [4][6] |

Spectral Characteristics

The utility of NITRO-PAPS as a colorimetric reagent is defined by its spectral properties, both in its free form and when complexed with metal ions. The absorbance maximum (λmax) of the metal-NITRO-PAPS complex is a key parameter for spectrophotometric analysis.

| Metal Ion | λmax of Complex | Molar Absorptivity (ε) | pH Range | References |

| Fe(II) | 582 nm | 1.07 x 10⁵ L·mol⁻¹·cm⁻¹ | 3.0–8.0 | [3] |

| Zn(II) | 574 nm | 1.45 x 10⁵ L·mol⁻¹·cm⁻¹ | Not specified | [2][] |

Mechanism of Action: Chelation and Color Formation

The functionality of NITRO-PAPS as a colorimetric indicator is rooted in its ability to act as a chelating agent. The molecule possesses multiple coordination sites that can bind to a metal ion, forming a stable, colored complex. This interaction involves the nitrogen atoms of the pyridyl and azo groups, as well as the oxygen atom of the phenolic hydroxyl group.

The formation of the metal-ligand complex induces a significant shift in the electronic structure of the NITRO-PAPS molecule, leading to a change in its light-absorbing properties. This results in a distinct color change, with the intensity of the color being directly proportional to the concentration of the metal ion in the sample, a principle that underpins its use in quantitative analysis.

Visualizing the Chelation Process

Caption: Chelation of a metal ion by NITRO-PAPS to form a colored complex.

Experimental Protocols and Applications

NITRO-PAPS is a highly versatile reagent employed in a variety of analytical applications for the determination of divalent metal ions. Its high sensitivity makes it particularly suitable for the analysis of trace metals in biological fluids.[3]

Determination of Serum Zinc: A Step-by-Step Protocol

This protocol is adapted from a method for the direct colorimetric assay of zinc in serum.[2]

1. Reagent Preparation:

-

NITRO-PAPS Solution: Prepare a solution of this compound in a suitable buffer (e.g., Tris-HCl) at a concentration optimized for the expected range of zinc concentrations.

-

Masking Solution: A solution containing cyanide is used to complex interfering metal ions.[2]

-

Demasking Solution: Chloral hydrate is used to selectively release zinc from its cyanide complex, allowing it to react with NITRO-PAPS.[2]

-

Zinc Standard Solutions: Prepare a series of standard solutions of known zinc concentrations for calibration.

2. Assay Procedure:

-

Pipette serum samples and zinc standards into separate wells of a microplate.

-

Add the masking solution to each well and incubate to allow for the complexation of interfering metals.

-

Add the demasking solution to initiate the release of zinc.

-

Add the NITRO-PAPS solution to each well to start the color development reaction.

-

Incubate the microplate at a controlled temperature for a specified time to ensure complete reaction.

-

Measure the absorbance of each well at 574 nm using a microplate reader.

3. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the zinc standards against their known concentrations.

-

Determine the zinc concentration in the serum samples by interpolating their absorbance values on the calibration curve.

Workflow for Serum Zinc Determination

Sources

- 1. Buy this compound | 115408-94-1 [smolecule.com]

- 2. A sensitive, direct colorimetric assay of serum zinc using nitro-PAPS and microwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal Indicator Nitro-PAPS | CAS 143205-66-7(anhydrous) Dojindo [dojindo.com]

- 4. Nitro-PAPS [sorachim.com]

- 5. lookchem.com [lookchem.com]

- 6. Nitro-PAPS - Innovative Enzymes [innovativeenzymes.com]

- 7. scbt.com [scbt.com]

An In-Depth Technical Guide to the Application of NITRO-PAPS Disodium Salt for Metal Ion Detection

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the utilization of NITRO-PAPS disodium salt for the sensitive and selective detection of metal ions. Moving beyond a conventional template, this document is structured to provide a deep, practical understanding of the core principles, applications, and methodologies associated with this versatile chromogenic agent.

Foundational Principles of NITRO-PAPS in Metal Ion Analysis

This compound, with the chemical name 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt, is a highly water-soluble azo dye that has established itself as a premier chromogenic reagent for spectrophotometric analysis.[1] Its molecular structure is engineered for high-performance metal chelation, leading to the formation of intensely colored complexes. This intrinsic property allows for the quantification of trace metal ions with exceptional sensitivity.

The underlying mechanism of detection is a classic example of coordination chemistry. NITRO-PAPS acts as a ligand, binding to metal ions to form a stable complex. This binding event induces a significant shift in the electron distribution within the NITRO-PAPS molecule, altering its chromophoric properties. The result is a distinct color change, characterized by a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax). The intensity of this color is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law, thus enabling precise quantitative analysis.

Figure 1: The chelation of a metal ion by NITRO-PAPS forms a colored complex, the absorbance of which is measured to determine the metal ion concentration.

Practical Applications and Methodologies

NITRO-PAPS is a versatile reagent applicable to the detection of a range of divalent metal ions. The selectivity of the assay can be finely tuned by controlling the pH of the reaction medium and through the strategic use of masking agents to eliminate interferences from non-target ions.

Determination of Zinc (Zn²⁺)

NITRO-PAPS is particularly well-suited for the sensitive determination of zinc in biological samples.

Table 1: Analytical Parameters for Zinc Detection

| Parameter | Value | Reference |

| λmax (Complex) | 574 nm | [2] |

| Molar Absorptivity (ε) | 1.45 x 10⁵ L mol⁻¹ cm⁻¹ | [2] |

| Optimal pH | 8.2 (alkaline) | [3] |

| Linearity Range | Up to 400 µg/dL | [4] |

Experimental Protocol: Colorimetric Assay of Serum Zinc

This protocol is adapted from a direct colorimetric method for serum zinc.[2]

-

Reagent Preparation:

-

NITRO-PAPS Reagent: Prepare a solution containing NITRO-PAPS in a suitable buffer, such as borate buffer (pH 8.2).[3]

-

Cyanide Reagent: A solution of a cyanide salt (e.g., KCN) is used to complex both zinc and interfering metals.

-

Demasking Reagent: A solution of chloral hydrate is used to selectively release zinc from its cyanide complex.[2]

-

Zinc Standard Solutions: Prepare a series of standard solutions of known zinc concentrations for calibration.

-

-

Procedure:

-

To a sample of serum, add the cyanide reagent. This will form cyanide complexes with zinc and other potentially interfering metal ions.

-

Add the chloral hydrate solution. This will selectively demask the zinc ions.[2]

-

Introduce the NITRO-PAPS reagent. A purple-colored complex will form with the released zinc ions.

-

Measure the absorbance of the solution at 574 nm against a reagent blank.[2]

-

-

Causality and Validation: The initial complexation with cyanide effectively sequesters all reactive metal ions. The key to the assay's specificity lies in the preferential demasking of zinc by chloral hydrate, allowing it to react with the NITRO-PAPS. This self-validating system ensures that the measured color intensity is directly attributable to the zinc concentration.

Figure 2: Workflow for the selective detection of zinc in serum using a masking and demasking strategy with NITRO-PAPS.

Determination of Iron (Fe²⁺)

NITRO-PAPS provides a sensitive and direct method for the colorimetric determination of serum iron.

Table 2: Analytical Parameters for Iron Detection

| Parameter | Value | Reference |

| λmax (Complex) | 585 nm | [5] |

| Molar Absorptivity (ε) | 9.4 x 10⁴ L mol⁻¹ cm⁻¹ | [5] |

| Optimal pH | 4.8 (acidic) | [6] |

| Linearity Range | Up to 400 µg/dL | [6] |

Experimental Protocol: Direct Colorimetric Assay of Serum Iron

This protocol is based on a method for the direct determination of iron in serum.[5][6]

-

Reagent Preparation:

-

Releasing and Reducing Reagent: A solution containing a reducing agent (e.g., ascorbic acid) and a detergent in an acidic buffer (e.g., guanidine hydrochloride, pH 4.8) is used to release Fe³⁺ from transferrin and reduce it to Fe²⁺.[6][7]

-

Masking Agent: Thioglycolic acid can be included to mask interference from copper and zinc.[5]

-

NITRO-PAPS Reagent: A solution of NITRO-PAPS.

-

Iron Standard Solutions: Prepare a series of standard solutions of known iron concentrations.

-

-

Procedure:

-

To the serum sample, add the releasing and reducing reagent. This liberates iron from its binding proteins and reduces it to the ferrous state (Fe²⁺), which is reactive with NITRO-PAPS.

-

If necessary, include a masking agent like thioglycolic acid to complex any interfering copper and zinc ions.[5]

-

Add the NITRO-PAPS solution to form a colored complex with the Fe²⁺ ions.

-

Incubate for a specified time (e.g., 5 minutes at 37°C or 10 minutes at 20-25°C) to allow for full color development.[6]

-

Measure the absorbance at 585 nm against a reagent blank.[5]

-

-

Expert Insights: The reduction of Fe³⁺ to Fe²⁺ is a critical step, as NITRO-PAPS reacts specifically with the ferrous form. The use of a detergent aids in the denaturation of transferrin, ensuring the complete release of bound iron.

Determination of Copper (Cu²⁺)

NITRO-PAPS can be employed for the determination of copper in biological fluids such as urine.

Table 3: Analytical Parameters for Copper Detection

| Parameter | Value | Reference |

| λmax (Complex) | Not specified | |

| Optimal pH | 3.2 | [8] |

| Linearity Range | Up to 200 µg/L | [8] |

Experimental Protocol: Determination of Copper in Urine

This protocol is adapted from a method for the photometric determination of copper in urine.[8]

-

Reagent Preparation:

-

Buffer Solution: An acetate buffer with a pH of 3.2.

-

Protein Dissociation Reagent: A solution of sodium dodecyl sulfate (SDS) and ascorbic acid.

-

NITRO-PAPS Reagent: A solution of NITRO-PAPS.

-

Copper Standard Solutions: Prepare a series of standard solutions of known copper concentrations.

-

-

Procedure:

-

Adjust the pH of the urine sample to 3.2 with the acetate buffer.

-

Add the SDS-ascorbic acid solution to dissociate copper from proteins.

-

Add the NITRO-PAPS solution to form a colored complex with the copper ions.

-

Measure the absorbance at the predetermined λmax against a reagent blank.

-

-

Trustworthiness of the Protocol: The linearity of the standard curve up to 200 µg/L provides a reliable range for quantification. The use of a protein dissociation reagent is crucial for accurate measurement in biological matrices.[8]

Determination of Palladium (Pd²⁺)

While specific protocols for the determination of palladium using NITRO-PAPS are less commonly found in readily available literature compared to other ions, the general principles of chelation and spectrophotometry apply. A thorough literature search for methods utilizing similar pyridylazo reagents can provide a strong starting point for method development.[5][9][10] Key parameters to optimize would include the reaction pH, the concentration of NITRO-PAPS, and the wavelength of maximum absorbance for the Pd²⁺-NITRO-PAPS complex.

Mitigating Interferences: The Role of Masking Agents

The selectivity of NITRO-PAPS-based assays can be significantly enhanced through the use of masking agents. These are compounds that form stable complexes with interfering ions, preventing them from reacting with NITRO-PAPS.

-

For Iron Determination: Thioglycolic acid is an effective masking agent for copper and zinc.[5]

-

For Zinc Determination: Cyanide is used to mask a broad range of metal ions, with subsequent demasking of zinc using chloral hydrate.[2]

-

General Considerations: Other common masking agents in complexometric titrations include fluoride, thiocyanate, and thiosulfate, which can be effective depending on the specific metal ions present and the pH of the solution.[1]

Reagent Stability and Storage

This compound is typically a dark green or dark green-brown powder. For optimal performance and longevity, it should be stored at 2–8 °C, protected from moisture and light. Under these conditions, the reagent is stable for at least one year.[3] Solutions of NITRO-PAPS should be freshly prepared for best results.

Conclusion

This compound stands out as a robust and highly sensitive chromogenic reagent for the spectrophotometric determination of a variety of metal ions. Its high molar absorptivity, water solubility, and the stability of its metal complexes make it an invaluable tool for researchers in diverse fields. The successful application of NITRO-PAPS hinges on a thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and the strategic use of masking agents to ensure selectivity. The detailed protocols and insights provided in this guide are intended to empower scientists to develop and implement reliable and accurate methods for trace metal analysis.

References

-

Spectrum Diagnostics. (n.d.). ZINC (Colorimetric Test with 5-Bromo-PAPS). Retrieved from [Link]

- Makino, T., Kiyonaga, M., & Kina, K. (1988). A Sensitive, Direct Colorimetric Assay of Serum Iron Using the Chromogen, nitro-PAPS. Clinica Chimica Acta, 171(1), 19–27.

-

Chema Diagnostica. (n.d.). ZINC. Retrieved from [Link]

- Makino, T. (1991). A sensitive, direct colorimetric assay of serum zinc using nitro-PAPS and microwell plates. Clinica Chimica Acta, 197(3), 209–220.

-

Asian Publication Corporation. (n.d.). Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Retrieved from [Link]

-

Medichem Middle East. (n.d.). Iron (Nitro - PAPS). Retrieved from [Link]

- Yamashita, S., Abe, A., & Noma, A. (1992). Sensitive, direct procedures for simultaneous determinations of iron and copper in serum, with use of 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (nitro-PAPS) as ligand. Clinical Chemistry, 38(7), 1373–1375.

-

RSC Publishing. (n.d.). On the stability constants of metal–nitrate complexes in aqueous solutions. RSC Advances. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Extractive Spectrophotometric Determination of Palladium (II) With Isonitroso P-Nitro Acetophenone Thiosemicarbazone (Hinats). Retrieved from [Link]

-

ResearchGate. (2019). Selective and precise photometric titration of metal ions with EDTA using masking agents. Part III. Determination of calcium, lead and zinc in mixtures using simple inorganic ions as masks. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrophotometric determination of Palladium. Retrieved from [Link]

-

Sorachim. (n.d.). Nitro-PAPS. Retrieved from [Link]

-

Dojindo Molecular Technologies. (n.d.). Metal Indicator Nitro-PAPS. Retrieved from [Link]

- İPÇİOĞLU, O. M., GÜL, M., & GÜLCAN, K. (2007). A Copper Determination Method Based on the Reaction between 2-(5-Nitro-2-Pyridylazo)-5-(N-Propyl-N-Sulfopropylamino) Phenol (Nitro-PAPS) and Copper. Turkish Journal of Medical Sciences, 37(2), 83-86.

- Google Patents. (n.d.). EP1992943A1 - Method of determining metal by colorimetry and determination reagent.

-

TÜBİTAK Academic Journals. (2007). A Copper Determination Method Based on the Reaction between 2-(5-Nitro-2-Pyridylazo)-5-(N-Propyl-N- Sulfopropylamino) Phenol (Ni. Retrieved from [Link]

- Yamashita, S., Abe, A., & Noma, A. (1992). Sensitive, direct procedures for simultaneous determinations of iron and copper in serum, with use of 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (nitro-PAPS) as ligand. Clinical chemistry, 38(7), 1373–1375.

-

Centers for Disease Control and Prevention. (n.d.). Serum Iron (Refrigerated) Laboratory Procedure Manual. Retrieved from [Link]

Sources

- 1. (PDF) Selective and Precise Photometric Titration of Metal Using Masking Agents Part Ill.* Determination of Calcium, Lead and Zinc in Simple Inorganic Ions as Masks Ions with EDTA Mixtures Using [academia.edu]

- 2. A sensitive, direct colorimetric assay of serum zinc using nitro-PAPS and microwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitro-PAPS [sorachim.com]

- 4. Synergistic extraction and spectrophotometric determination of copper(II) using 1-(2',4'-dinitro aminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol: analysis of alloys, pharmaceuticals and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. 4-(4'-Nitrobenzylideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole, A new chromogenic reagent for extractive spectrophotometric determination of copper (II) in pharmaceutical and alloy samples [scielo.org.za]

- 7. Sensitive, direct procedures for simultaneous determinations of iron and copper in serum, with use of 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (nitro-PAPS) as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Extractive Spectrophotometric Determination of Palladium (II) With Isonitroso P-Nitro Acetophenone Thiosemicarbazone (Hinats) – Oriental Journal of Chemistry [orientjchem.org]

- 10. A rapid and sensitive extractive spectrophotometric determination of palladium(II) in synthetic mixtures and hydrogenation catalysts using pyridoxal-4-phenyl-3-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Absorbance Spectrum of NITRO-PAPS Disodium Salt

This guide provides a comprehensive technical overview of the absorbance spectrum of NITRO-PAPS disodium salt, a highly sensitive chromogenic reagent. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its spectral properties, outlines detailed experimental protocols for its characterization and application, and offers insights into the factors influencing its absorbance characteristics.

Introduction to this compound: A Versatile Chromogenic Agent

This compound, chemically known as 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt, is a water-soluble azo dye with significant applications in analytical chemistry.[1][2][] Its molecular structure, featuring a pyridylazo group, a substituted phenol, and a sulfopropylamino group, imparts the ability to form intensely colored complexes with various metal ions. This property makes it an invaluable tool for the colorimetric determination of metal concentrations in biological and environmental samples.[1][4]

The core utility of NITRO-PAPS lies in the distinct shift in its absorbance spectrum upon chelation with metal ions. This guide will explore the spectral characteristics of both the free NITRO-PAPS reagent and its metal complexes, providing a foundational understanding for its effective use in quantitative assays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt | [2][4] |

| Synonyms | NITRO-PAPS | [2] |

| CAS Number | 115408-94-1 | [2][] |

| Molecular Formula | C₁₇H₁₉N₅Na₂O₆S | [] |

| Molecular Weight | 467.41 g/mol | [] |

| Appearance | Dark green or dark green-brown powder | [4] |

| Storage | 2-8°C, protected from light and moisture | [4] |

The Foundation: Understanding UV-Vis Spectrophotometry

The analysis of this compound is predicated on the principles of Ultraviolet-Visible (UV-Vis) spectrophotometry. This technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum by a substance. The Beer-Lambert Law is the cornerstone of this quantitative method:

A = εbc

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte (in mol L⁻¹)

The molar absorptivity is a constant that is characteristic of a substance at a specific wavelength. A higher molar absorptivity indicates a greater ability to absorb light, leading to more sensitive assays.

Spectral Characteristics of this compound

The absorbance spectrum of this compound is highly dependent on its chemical environment, particularly the presence of metal ions and the pH of the solution.

Absorbance Spectrum of Free NITRO-PAPS

The nitro functional group within the molecule contributes to its overall spectral properties, with nitroaromatic compounds generally exhibiting absorption maxima in the UV and near-UV regions.[5][6]

Absorbance Spectra of NITRO-PAPS Metal Complexes

The true analytical power of NITRO-PAPS is realized upon its chelation with metal ions. This interaction leads to the formation of stable, intensely colored complexes, resulting in a significant bathochromic (red) shift of the maximum absorbance wavelength (λmax) into the visible region. This color change is the basis for quantitative colorimetric assays.

Table 2: Spectral Properties of NITRO-PAPS Metal Complexes

| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Zinc (Zn²⁺) | 574 | 1.45 x 10⁵ | [1] |

| Iron (Fe²⁺) | 582 | Not explicitly stated, but forms a colored complex |

The high molar absorptivity of the NITRO-PAPS-zinc complex, for example, underscores the sensitivity of this reagent for zinc determination.[1]

Experimental Protocol: Measuring the Absorbance Spectrum

This section provides a detailed, self-validating protocol for determining the absorbance spectrum of this compound and its metal complexes. The causality behind each step is explained to ensure scientific rigor.

Materials and Instrumentation

-

This compound (analytical grade)

-

Deionized water (18 MΩ·cm)

-

Appropriate buffer solution (e.g., Tris-HCl, phosphate buffer)

-

Metal salt solution (e.g., ZnCl₂, FeSO₄·7H₂O) of known concentration

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Calibrated micropipettes and volumetric flasks

Workflow for Spectral Analysis

The following diagram illustrates the workflow for obtaining the absorbance spectrum of both the free NITRO-PAPS and its metal complex.

Caption: Experimental workflow for determining the absorbance spectrum.

Step-by-Step Methodology

Step 1: Preparation of Stock Solution (e.g., 1 mM NITRO-PAPS)

-

Accurately weigh a precise amount of this compound.

-

Dissolve the powder in a known volume of deionized water in a volumetric flask to achieve the desired concentration.

-

Causality: Using a volumetric flask ensures the accuracy of the stock solution concentration, which is critical for subsequent calculations.

-

Step 2: Preparation of Working Solutions

-

Free NITRO-PAPS Solution: Dilute the stock solution with the chosen buffer to a final concentration suitable for spectrophotometric analysis (typically in the low micromolar range).

-

NITRO-PAPS Metal Complex Solution: To a separate aliquot of the diluted NITRO-PAPS solution, add a molar excess of the metal salt solution. Allow sufficient time for the complexation reaction to complete.

-

Causality: A molar excess of the metal ion ensures that all the NITRO-PAPS is in the complexed form, allowing for an accurate determination of the complex's spectral properties.

-

Step 3: Spectrophotometer Setup and Blank Measurement

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range (e.g., 300-800 nm).

-

Fill a quartz cuvette with the buffer solution (without NITRO-PAPS or metal ions). This will serve as the blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction.

-

Causality: The blank measurement corrects for any absorbance from the solvent and the cuvette itself, ensuring that the measured absorbance is solely due to the analyte.

-

Step 4: Measurement of Absorbance Spectra

-

Rinse a clean cuvette with a small amount of the free NITRO-PAPS working solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat the process for the NITRO-PAPS metal complex working solution.

Step 5: Data Analysis

-

Plot absorbance versus wavelength for both the free reagent and the metal complex.

-

From the plots, determine the λmax for each species.

-

Using the Beer-Lambert Law and the known concentration, calculate the molar absorptivity (ε) at the λmax for the metal complex.

Factors Influencing the Absorbance Spectrum

The spectral properties of this compound are sensitive to its environment. Understanding these influences is crucial for developing robust and reliable assays.

Effect of pH (Halochromism)

The pH of the solution can significantly impact the absorbance spectrum of NITRO-PAPS. The phenolic hydroxyl group and the nitrogen atoms in the pyridylazo system can undergo protonation or deprotonation depending on the pH. This alters the electronic structure of the molecule and, consequently, its light-absorbing properties. For many azo dyes, a change in pH can lead to a shift in the λmax and a change in the molar absorptivity. Therefore, it is imperative to use a well-buffered system to maintain a constant pH during analysis.

Effect of Solvent (Solvatochromism)

The polarity of the solvent can also influence the absorbance spectrum of NITRO-PAPS.[7][8] Polar solvents can interact with the ground and excited states of the dye molecule to different extents, leading to shifts in the absorption maximum. While NITRO-PAPS is designed for use in aqueous solutions, the presence of organic co-solvents could potentially alter its spectral properties.

Potential Interferences and Mitigation Strategies

In complex matrices such as serum, other metal ions can potentially interfere with the determination of the target analyte by also forming colored complexes with NITRO-PAPS. To ensure the specificity of the assay, masking agents are often employed. For instance, in the determination of zinc, cyanide can be used to complex and "mask" interfering ions.[1] The choice of masking agent and its concentration must be carefully optimized to prevent interference without affecting the complexation of the target metal ion.

Conclusion

This compound is a powerful chromogenic reagent with well-defined spectral properties that are highly advantageous for the colorimetric determination of metal ions. Its low background absorbance and the formation of intensely colored metal complexes with high molar absorptivities contribute to the sensitivity and reliability of assays in which it is employed. A thorough understanding of its absorbance spectrum, the factors that influence it, and appropriate experimental protocols, as detailed in this guide, is essential for its successful application in research and clinical diagnostics.

References

- Spectrum Diagnostics. (n.d.). ZINC (Colorimetric Test with 5-Bromo-PAPS).

- Makino, T. (1991). A sensitive, direct colorimetric assay of serum zinc using nitro-PAPS and microwell plates. Clinica Chimica Acta, 197(3), 209-220.

- Sorachim. (n.d.). Nitro-PAPS.

- Khan, M. Y., & Khan, S. B. (n.d.). Molar extinction coefficients for p-nitrophenol.

- Colman, B. P., & Fierer, N. (2009).

- Santa Cruz Biotechnology. (n.d.). 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt.

- Colman, B. P., & Fierer, N. (2009).

- Homsher, R., & Zak, B. (1985). Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum. Semantic Scholar.

- (n.d.). UV solvents.pdf.

- (n.d.). Synthesis of di-GOx Pluronic.

- Ali, A., et al. (n.d.). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. PMC - NIH.

- Goodpaster, J. V., & Lis, L. A. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.

- de Oliveira, J. C., & de Almeida, L. F. (n.d.). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. SciELO.

- (2022). How to Avoid Analytical Interferences in Trace Element Analysis. myadlm.org.

- Goodpaster, J. V., & Lis, L. A. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.

- Sigma-Aldrich. (n.d.).

- Sakai, Y. (n.d.). Spectrophotometric Determination of Zinc with 2-(5-Nitro-2-pyridylazo)-l-naphthol and Nonionic Surfactant.

- Mohammed, Y. S., & Ali, A. M. (2017). Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA).

- Thermo Fisher Scientific. (n.d.). Extinction Coefficients.

- Wang, Y., et al. (n.d.). Investigation of Copper(II) Interference on the Anodic Stripping Voltammetry of Lead(II) and Cadmium(II) at Bismuth Film Electrode.

- Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate,;, for spectrophotometric det. of Zn(II), Cu(II), Fe(II), Co(II), H2O2, >=95.0%.

- Al-Ayash, A. Z., & Al-Amiery, A. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.

- LookChem. (n.d.). Cas 115408-94-1,this compound.

- Alfa Chemistry. (n.d.). CAS 115408-94-1 this compound.

- ChemicalBook. (2022). This compound | 115408-94-1.

- BOC Sciences. (n.d.). CAS 115408-94-1 this compound.

Sources

- 1. A sensitive, direct colorimetric assay of serum zinc using nitro-PAPS and microwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 115408-94-1,this compound | lookchem [lookchem.com]

- 4. Nitro-PAPS [sorachim.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to the Color Formation Mechanism of NITRO-PAPS DISODIUM SALT

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chromogenic Substrates in Bioanalysis

In the landscape of modern bioanalytical chemistry, chromogenic substrates are indispensable tools for the quantification of a wide array of analytes. Their ability to generate a colored product in response to a specific enzymatic reaction or chemical binding event allows for straightforward and sensitive detection using spectrophotometry. Among these reagents, NITRO-PAPS DISODIUM SALT has emerged as a robust and versatile chromogenic indicator, particularly for the determination of metal ions in biological matrices. This guide provides a comprehensive exploration of the fundamental mechanism behind the color formation of NITRO-PAPS, offering insights into its chemical properties, coordination chemistry, and practical applications in assay development.

Chemical Identity and Properties of this compound

This compound, chemically known as 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt, is a highly water-soluble azo dye. Its molecular structure is the key to its function as a chromogenic chelator.

| Property | Value | Source |

| Chemical Name | 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt | ([Link]) |

| CAS Number | 115408-94-1 | ([Link]) |

| Molecular Formula | C₁₇H₁₉N₅Na₂O₆S | ([Link]) |

| Molecular Weight | 467.41 g/mol | ([Link]) |

| Appearance | Dark green to dark brown powder | ([Link]) |

The molecule possesses several key functional groups that participate in the color formation mechanism: a pyridyl ring, an azo group (-N=N-), and a phenolic hydroxyl group (-OH). The presence of a nitro group (-NO₂) acts as a strong electron-withdrawing group, influencing the electronic properties of the aromatic system. The sulfopropylamino group enhances the water solubility of the reagent, a critical feature for its use in aqueous biological samples.

Figure 1: Chemical Structure of NITRO-PAPS.[1]

The Core Mechanism: Metal Chelation and Chromophore Alteration

The color formation of NITRO-PAPS is a direct consequence of its interaction with specific metal ions, most notably zinc (Zn²⁺) and ferrous iron (Fe²⁺). The underlying principle is the formation of a stable coordination complex between the NITRO-PAPS molecule (the ligand) and the metal ion. This chelation event induces a significant change in the electronic structure of the ligand, leading to a shift in its maximum absorbance of light into the visible spectrum, a phenomenon known as a bathochromic shift or red shift .

Coordination Chemistry of NITRO-PAPS

NITRO-PAPS acts as a tridentate ligand, meaning it binds to the central metal ion through three donor atoms. Based on the well-established coordination chemistry of pyridylazo dyes, the coordination sites are:

-

The nitrogen atom of the pyridine ring.

-

One of the nitrogen atoms of the azo group.

-

The oxygen atom of the phenolic hydroxyl group , which deprotonates upon chelation.

The chelation of a metal ion by NITRO-PAPS results in the formation of two stable, five-membered chelate rings. This ring formation significantly increases the thermodynamic stability of the complex, a phenomenon known as the "chelate effect."

Figure 2: Logical flow of color formation.

The Chromophore and the Bathochromic Shift

The color of an organic molecule is determined by its chromophore, the part of the molecule responsible for absorbing visible light. In NITRO-PAPS, the chromophore is the extended system of conjugated double bonds that includes the pyridyl ring, the azo group, and the phenol ring.

In its free, uncomplexed state, the π-electron system of NITRO-PAPS absorbs light primarily in the ultraviolet region, appearing as a pale-colored solution. Upon chelation with a metal ion, the following electronic rearrangements occur:

-

Deprotonation of the Phenolic Hydroxyl Group: The coordination of the metal ion facilitates the loss of the proton from the hydroxyl group, creating a negatively charged phenolate oxygen. This increases the electron-donating ability of the phenol ring.

-

Increased Conjugation and Electron Delocalization: The formation of the chelate rings locks the molecule into a more planar conformation, enhancing the overlap of p-orbitals across the entire chromophore. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

According to the principles of quantum chemistry, the energy of absorbed light is inversely proportional to its wavelength. Therefore, a smaller HOMO-LUMO energy gap results in the absorption of lower-energy, longer-wavelength light. This shift of the absorption maximum to a longer wavelength (the bathochromic shift) moves the absorption peak into the visible region of the electromagnetic spectrum, resulting in the appearance of a vibrant color. For instance, the NITRO-PAPS-zinc complex exhibits a strong absorbance at approximately 574 nm, appearing as a purple solution.[1]

Practical Applications in Quantitative Assays

The intense color of the NITRO-PAPS-metal complex and its direct proportionality to the metal ion concentration form the basis of sensitive and specific colorimetric assays.

Determination of Zinc

The NITRO-PAPS assay for zinc is widely used in clinical diagnostics. The reaction is typically carried out in an alkaline buffer (pH ~8.2) to facilitate the deprotonation of the phenolic hydroxyl group upon zinc binding.[2]

Key Experimental Parameters for Zinc Assay:

| Parameter | Typical Value/Condition | Rationale |

| Wavelength (λmax) | 570-582 nm | Wavelength of maximum absorbance of the NITRO-PAPS-Zn²⁺ complex.[3] |

| pH | ~8.2 (Borate Buffer) | Alkaline pH promotes the formation of the complex.[2] |

| Incubation Time | ~5 minutes at room temperature | The complex formation is rapid.[3] |

| Interference | Copper and iron ions can also react with NITRO-PAPS. | Masking agents are often included in the reagent formulation to chelate interfering ions.[4] |

Determination of Iron

For the determination of serum iron, a preliminary step is required to release Fe³⁺ from its transport protein, transferrin. This is typically achieved by using a mild acid and a detergent. The released Fe³⁺ is then reduced to Fe²⁺ by a reducing agent, such as ascorbic acid, as NITRO-PAPS selectively chelates the ferrous form. The reaction is carried out in a slightly acidic medium (pH ~4.8).

Key Experimental Parameters for Iron Assay:

| Parameter | Typical Value/Condition | Rationale |

| Wavelength (λmax) | ~582 nm | Wavelength of maximum absorbance of the NITRO-PAPS-Fe²⁺ complex.[5] |

| pH | ~4.8 (Guanidine hydrochloride buffer) | Optimal pH for the reduction of Fe³⁺ and chelation by NITRO-PAPS.[5] |

| Incubation Time | 5-10 minutes | Allows for the complete reduction of iron and subsequent complex formation.[5] |

| Interference | Copper and zinc ions. | Thioglycollate is often used to form stable complexes with copper and zinc, preventing their reaction with NITRO-PAPS.[6] |

Experimental Protocols

Protocol for Serum Zinc Determination

-

Reagent Preparation: Prepare a working reagent by mixing a borate buffer (pH 8.2) containing masking agents with a solution of NITRO-PAPS. Specific concentrations can be found in commercially available kits.[2][4]

-

Sample Preparation: Use serum or heparinized plasma. Avoid hemolysis.

-

Assay Procedure:

-

Pipette a defined volume of the working reagent into a cuvette or microplate well.

-

Add a small volume of the sample (or standard/control).

-

Mix and incubate for 5 minutes at room temperature.

-

Measure the absorbance at 578 nm against a reagent blank.[3]

-

-

Calculation: Calculate the zinc concentration using a standard curve.

Protocol for Serum Iron Determination

-

Reagent Preparation: Prepare a working reagent containing a buffer at pH 4.8, a reducing agent (e.g., ascorbic acid), and NITRO-PAPS.[5]

-

Sample Preparation: Use fresh, non-hemolyzed serum.

-

Assay Procedure:

-

Pipette the working reagent into a cuvette.

-

Add the serum sample.

-

Mix and incubate for 5-10 minutes at room temperature or 37°C.

-

Measure the absorbance at 582 nm against a reagent blank.[5]

-

-

Calculation: Determine the iron concentration from a calibration curve.

Figure 3: A generalized workflow for colorimetric assays using NITRO-PAPS.

Conclusion: A Versatile Tool for Metallomics

This compound stands as a testament to the power of rational chemical design in the development of analytical reagents. Its mechanism of color formation, rooted in the principles of coordination chemistry and the electronic properties of conjugated systems, provides a reliable and sensitive means for the quantification of essential metal ions. For researchers and drug development professionals, a thorough understanding of this mechanism is paramount for the development and validation of robust bioanalytical methods. The insights provided in this guide serve as a foundation for the effective application of NITRO-PAPS and for the future innovation of chromogenic substrates with enhanced specificity and sensitivity.

References

-

Sorachim. Nitro-PAPS. [Link]

-

PubChem. Nitro-paps. National Center for Biotechnology Information. [Link]

- Makino, T. (1991). A sensitive, direct colorimetric assay of serum zinc using nitro-PAPS and microwell plates. Clinica Chimica Acta, 197(3), 209–220.

-

Chema Diagnostica. ZINC. [Link]

-

Medichem Middle East. Iron (Nitro - PAPS). [Link]

- Makino, T., Kiyonaga, M., & Kina, K. (1988). A sensitive, direct colorimetric assay of serum iron using the chromogen, nitro-PAPS. Clinica Chimica Acta, 171(1), 19–27.